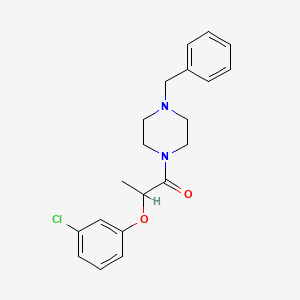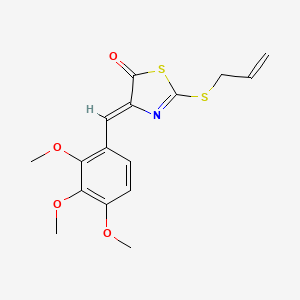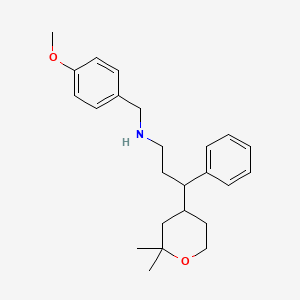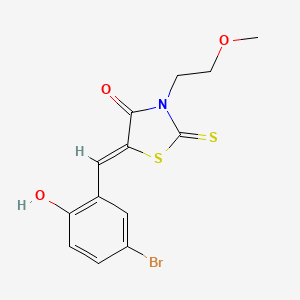![molecular formula C14H24N2O B5170237 N'-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine](/img/structure/B5170237.png)
N'-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine is an organic compound with a complex structure that includes aromatic rings, ether linkages, and amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine typically involves multiple steps. One common method starts with the preparation of the phenoxy intermediate. This involves the reaction of 3-methyl-5-propan-2-ylphenol with an appropriate alkylating agent under basic conditions to form the phenoxy ether. The next step involves the reaction of this intermediate with ethane-1,2-diamine under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of N’-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the amine groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
N’-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research may explore its potential as a therapeutic agent or in drug delivery systems.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism by which N’-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of biological pathways or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine
- 3,4,5-trimethoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide
Uniqueness
N’-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine is unique due to its specific substitution pattern on the aromatic ring and the presence of both primary and secondary amine groups. This combination of structural features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
N'-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-11(2)13-8-12(3)9-14(10-13)17-7-6-16-5-4-15/h8-11,16H,4-7,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWHEDGYXVUXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNCCN)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B5170155.png)




![4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B5170194.png)
![3-[2-Hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5170199.png)
![2-Methylpropyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5170201.png)
![2-(4-benzylpiperazin-1-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5170212.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5170231.png)


![N-(2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-yl)acetamide;perchlorate](/img/structure/B5170248.png)
